molecular formula C17H21ClN2O3 B4139743 N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride

N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride

Cat. No. B4139743
M. Wt: 336.8 g/mol
InChI Key: ZKYOMCMXZWQDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride involves the formation of a covalent bond between the compound and the target biomolecule. This covalent bond results in a change in the fluorescence properties of the compound, which can be used to detect and measure the levels of the target biomolecule. In addition, the compound can act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized and eliminated from the body, and does not accumulate in tissues. However, prolonged exposure to high concentrations of the compound can lead to cytotoxicity and cell death. In addition, the compound has been shown to have an inhibitory effect on the activity of some enzymes and receptors involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride in lab experiments is its high sensitivity and specificity for detecting and measuring the levels of various biomolecules. It is also relatively easy to synthesize and purify, and can be used in a wide range of experimental conditions. However, the compound has some limitations, such as its potential cytotoxicity and the need for specific experimental conditions to avoid interference from other molecules.

Future Directions

There are several future directions for the use of N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride in scientific research. One direction is the development of new derivatives of the compound with improved properties such as higher sensitivity and specificity for detecting and measuring biomolecules. Another direction is the use of the compound in combination with other molecules or techniques to enhance its efficacy and specificity. In addition, the compound can be used to study the mechanism of action of various enzymes and receptors involved in signal transduction pathways, which can lead to the development of new drugs and therapies for various diseases.

Scientific Research Applications

N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride has been widely used in scientific research as a fluorescent probe for detecting and measuring the levels of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. In addition, this compound has been used to study the mechanism of action of various enzymes and receptors involved in signal transduction pathways.

properties

IUPAC Name

N-[(2-ethoxy-5-nitrophenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3.ClH/c1-2-22-17-9-8-16(19(20)21)12-15(17)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,2,10-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYOMCMXZWQDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.